molecular formula C12H12ClFO3 B11087626 Tetrahydrofuran-2-ylmethyl 2-chloro-6-fluorobenzoate

Tetrahydrofuran-2-ylmethyl 2-chloro-6-fluorobenzoate

Cat. No.: B11087626
M. Wt: 258.67 g/mol
InChI Key: OLGVLSPLKJHMSP-UHFFFAOYSA-N
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Description

Tetrahydrofuran-2-ylmethyl 2-chloro-6-fluorobenzoate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tetrahydrofuran ring, a chloro group, and a fluorobenzoate moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable in synthetic chemistry and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydrofuran-2-ylmethyl 2-chloro-6-fluorobenzoate typically involves the esterification of 2-chloro-6-fluorobenzoic acid with tetrahydrofuran-2-ylmethanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Tetrahydrofuran-2-ylmethyl 2-chloro-6-fluorobenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The tetrahydrofuran ring can be oxidized to form lactones or other oxygenated derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of amides, thioesters, or other substituted derivatives.

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of alcohols or other reduced derivatives.

Scientific Research Applications

Tetrahydrofuran-2-ylmethyl 2-chloro-6-fluorobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Tetrahydrofuran-2-ylmethyl 2-chloro-6-fluorobenzoate involves its interaction with specific molecular targets. The chloro and fluoro groups can participate in halogen bonding, while the ester and tetrahydrofuran moieties can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-(tetrahydrofuran-2-ylmethoxy)pyrazine
  • 6-Chloro-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-4,5-diamine
  • 2-Chloro-6-fluorobenzylzinc chloride

Uniqueness

Tetrahydrofuran-2-ylmethyl 2-chloro-6-fluorobenzoate stands out due to its unique combination of a tetrahydrofuran ring, a chloro group, and a fluorobenzoate moiety. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H12ClFO3

Molecular Weight

258.67 g/mol

IUPAC Name

oxolan-2-ylmethyl 2-chloro-6-fluorobenzoate

InChI

InChI=1S/C12H12ClFO3/c13-9-4-1-5-10(14)11(9)12(15)17-7-8-3-2-6-16-8/h1,4-5,8H,2-3,6-7H2

InChI Key

OLGVLSPLKJHMSP-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)COC(=O)C2=C(C=CC=C2Cl)F

Origin of Product

United States

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